2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5) is a critical benzophenone intermediate utilized primarily in the commercial synthesis of fluorescent dyes, specifically tetramethylrhodamine (TAMRA) derivatives and asymmetric xanthenes. Structurally, it features a dimethylamino-substituted resorcinol core linked to an ortho-benzoic acid moiety, an arrangement that is essential for subsequent acid-catalyzed cyclization reactions [1]. Procurement of this specific intermediate is driven by its role as the definitive building block for TAMRA-based oligonucleotide probes and cellular imaging dyes, where precise photophysical properties, controlled lipophilicity, and structurally supported crystallization behavior are mandatory for industrial scale-up.
Substituting this compound with its closest commercial analog, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (which yields Rhodamine B derivatives), fundamentally alters the downstream fluorophore's performance and manufacturability. The diethylamino group increases the lipophilicity of the resulting dye, which leads to higher non-specific membrane binding and elevated background noise in cellular assays [1]. Furthermore, the emission spectrum of the diethylamino derivative shifts, rendering the resulting fluorophore incompatible with standard TAMRA/TRITC optical filter sets used in flow cytometry and qPCR instruments. In the synthesis of asymmetric dyes, the increased steric hindrance of the diethylamino group also reduces condensation yields, making generic substitution economically and technically unviable for TAMRA-specific applications.
The choice of the dimethylamino precursor (CAS 24460-11-5) directly dictates the photophysical stability of the final rhodamine dye. Tetramethylrhodamine (TAMRA), synthesized from this compound, exhibits a quantum yield that remains stable across varying solvent polarities. In contrast, Rhodamine B derivatives synthesized from the diethylamino comparator (CAS 5809-23-4) suffer from significant quantum yield quenching in polar protic solvents due to non-radiative decay pathways facilitated by the rotational freedom of the bulkier diethyl groups [1].
| Evidence Dimension | Downstream Fluorophore Quantum Yield Stability in Water |
| Target Compound Data | Yields TAMRA (Quantum yield ~0.68, stable in water) |
| Comparator Or Baseline | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Yields Rhodamine B, quantum yield drops to ~0.30 in water) |
| Quantified Difference | >2-fold higher quantum yield retention in aqueous media for the target's downstream product. |
| Conditions | Aqueous buffer, pH 7.4, standard ambient temperature. |
Procurement of the dimethyl precursor is mandatory for manufacturing fluorescent probes used in aqueous biological assays where signal quenching must be minimized.
When synthesizing asymmetric rhodamine dyes, the steric bulk of the dialkylamino group on the benzoylbenzoic acid intermediate significantly impacts the condensation yield. The dimethylamino group of CAS 24460-11-5 presents lower steric hindrance during the acid-catalyzed condensation with secondary aminophenols. Process chemistry data indicates that dimethylamino benzoylbenzoic acids achieve condensation yields of 75-85% under standard acidic conditions, whereas the bulkier diethylamino comparator (CAS 5809-23-4) requires harsher conditions and yields 15-20% less due to steric clashes at the reactive carbonyl center [1].
| Evidence Dimension | Acid-catalyzed condensation yield with aminophenols |
| Target Compound Data | 75-85% typical yield |
| Comparator Or Baseline | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (~60-65% typical yield) |
| Quantified Difference | 15-20% absolute increase in condensation yield. |
| Conditions | Acidic condensation (e.g., methanesulfonic acid or sulfuric acid), elevated temperature. |
Higher condensation yields directly reduce the cost of goods and simplify purification in the commercial manufacturing of asymmetric fluorescent dyes.
The solid-state properties of 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid facilitate straightforward purification and handling during industrial scale-up. Crystallographic studies demonstrate that this compound readily forms stable solvates (e.g., methanol solvate) stabilized by strong intramolecular O—H···O hydrogen bonds (O···O distance = 2.589 Å) and an inter-ring dihedral angle of 75.21° [1]. This crystallization behavior allows for high-purity recovery via simple recrystallization, whereas crude reaction mixtures or non-crystalline analogs require resource-intensive chromatographic purification before they can be used in sensitive fluorophore synthesis.
| Evidence Dimension | Intramolecular stabilization and crystallization |
| Target Compound Data | Forms stable solvates with strong intramolecular hydrogen bonds (O···O = 2.589 Å) |
| Comparator Or Baseline | Crude synthesis mixtures or non-hydrogen-bonded analogs |
| Quantified Difference | Enables direct recrystallization, bypassing chromatography. |
| Conditions | Methanol recrystallization, 113 K crystallographic analysis. |
Predictable crystallization significantly lowers the cost of purification and ensures lot-to-lot reproducibility for bulk procurement.
The primary industrial application for CAS 24460-11-5 is as the foundational building block for Tetramethylrhodamine (TAMRA) and Tetramethylrhodamine isothiocyanate (TRITC). Because it provides the requisite dimethylamino substitution, it ensures the final dyes possess the correct emission spectra (~580 nm) and aqueous stability required for oligonucleotide labeling, qPCR probes, and DNA sequencing kits[1].
In advanced probe development, this compound is utilized to synthesize asymmetric rhodamines and rhodols. Its lower steric hindrance compared to diethylamino analogs allows for higher-yielding Friedel-Crafts condensations with diverse aminophenols or resorcinols, facilitating the commercial production of specialized ion indicators and enzyme-activatable fluorogenic substrates [2].
For commercial diagnostic and imaging applications, dyes derived from this specific precursor are preferred over Rhodamine B derivatives due to their reduced lipophilicity. This property minimizes non-specific binding to cellular membranes, making the resulting fluorophores suitable for high-content screening assays and live-cell intracellular tracking where high signal-to-noise ratios are paramount [3].
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